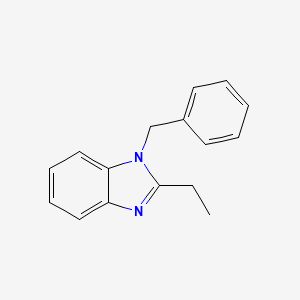

1-Benzyl-2-ethylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-2-ethylbenzimidazole is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that have significant importance in medicinal chemistry due to their stability and biological activity. This compound is utilized as a catalyst, an intermediate in organic synthesis, and a potential drug candidate.

Métodos De Preparación

The synthesis of 1-Benzyl-2-ethylbenzimidazole can be achieved through various methods. One common approach involves the reaction of 1,2-diaminobenzene with benzyl chloride and ethyl iodide under specific conditions. The reaction typically requires a catalyst such as 4 N HCl and is conducted at elevated temperatures . Another method involves the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of the Schiff intermediate derived from aromatic 1,2-phenylenediamines and aromatic aldehydes .

Análisis De Reacciones Químicas

1-Benzyl-2-ethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced benzimidazole derivatives.

Substitution: It can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted benzimidazole derivatives

Aplicaciones Científicas De Investigación

1-Benzyl-2-ethylbenzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cyclization and condensation reactions.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: It is explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-ethylbenzimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparación Con Compuestos Similares

1-Benzyl-2-ethylbenzimidazole can be compared with other benzimidazole derivatives such as:

1-Octyl-2-(octylthio)-1H-benzimidazole: Known for its use as a corrosion inhibitor.

2,5-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.

2-Aminobenzimidazole: Used in acid/base catalysis and as an antimicrobial agent.

Each of these compounds has unique properties and applications, highlighting the versatility of benzimidazole derivatives in various fields.

Actividad Biológica

1-Benzyl-2-ethylbenzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article delves into its biological activity, exploring mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target of Action

This compound interacts with various biological macromolecules due to its structural similarity to nucleotides, which allows it to influence several biochemical pathways. This interaction is crucial in understanding its potential as a therapeutic agent.

Mode of Action

The compound's mode of action typically involves the inhibition of enzymes and interaction with nucleic acids. Benzimidazole derivatives often exhibit antiproliferative effects by interfering with DNA replication and repair mechanisms, particularly through inhibition of topoisomerases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted that certain benzimidazole derivatives demonstrated strong binding affinities to DNA, leading to the inhibition of cancer cell proliferation. For instance, compounds with specific substituents showed IC50 values ranging from 16.38 μM to 100 μM against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that benzimidazole derivatives could effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 4 μg/mL for certain derivatives . This suggests that this compound may serve as a promising lead in the development of new antimicrobial agents.

Other Biological Activities

This compound has shown potential in various other biological activities, including antifungal and antiviral effects. For example, certain derivatives have demonstrated moderate activity against fungal strains like Candida albicans and Aspergillus niger, suggesting a broader spectrum of application in infectious disease management .

Case Study 1: Anticancer Efficacy

A significant study focused on the efficacy of benzimidazole derivatives against human cancer cell lines. The research employed molecular docking studies to identify interactions between these compounds and human topoisomerase I (Hu Topo I), revealing that specific structural modifications enhanced anticancer activity. The most effective compound exhibited an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial effectiveness of various benzimidazole derivatives, including this compound. The results indicated that certain compounds displayed potent activity against resistant strains of bacteria, outperforming conventional antibiotics in some instances . This highlights the potential for developing new treatments for antibiotic-resistant infections.

Transport and Distribution

The transport mechanisms of this compound within biological systems remain underexplored. However, it is known that benzimidazole derivatives can interact with cellular transporters and binding proteins due to their structural characteristics.

Metabolic Pathways

While specific metabolic pathways involving this compound are not well-documented, it is recognized that benzimidazoles generally interact with various enzymes and cofactors within metabolic processes .

Propiedades

IUPAC Name |

1-benzyl-2-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-16-17-14-10-6-7-11-15(14)18(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNNTEZMSPEGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.